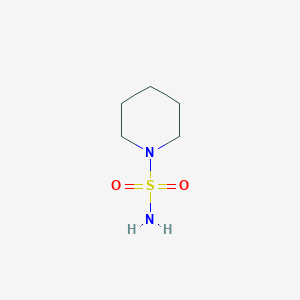

Piperidine-1-sulfonamide

概要

説明

Piperidine-1-sulfonamide is a chemical compound . It belongs to the class of organic compounds known as diphenylethers .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, serve as unique biochemical properties. They have been synthesized and bio-assayed for their varied activity . A novel series of sulfanilamide derivatives containing piperidine fragments have been prepared .

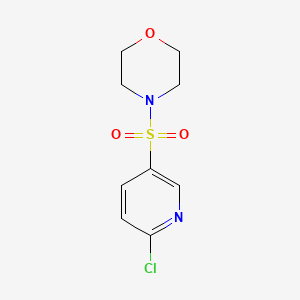

Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Physical And Chemical Properties Analysis

Piperidine-1-sulfonamide has a molecular weight of 164.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

科学的研究の応用

Bactericide for Plant Diseases

Piperidine-1-sulfonamide derivatives have been found to be effective in managing plant bacterial diseases . A study revealed that these molecules displayed excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . One particular molecule, C4, showed outstanding inhibitory activity .

Drug Design

Piperidines, including Piperidine-1-sulfonamide, are significant synthetic fragments for designing drugs . They play a crucial role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

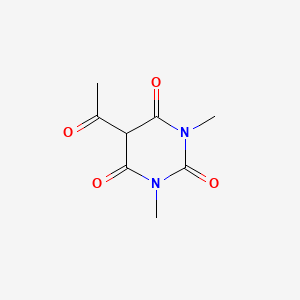

Synthesis of Various Derivatives

Piperidines are used in the synthesis of various derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

Piperidine-1-sulfonamide and its derivatives are used in the discovery and biological evaluation of potential drugs . This includes the study of their pharmacological application .

Rubber Vulcanization

Piperidine-1-sulfonamide is used as an accelerator in the sulfur vulcanization of rubber . This process improves the durability and elasticity of rubber products .

Cholinesterase Inhibition

Structures with a Piperidine-1-sulfonamide moiety were found to be superior in cholinesterase inhibition . This property is important in the treatment of diseases like Alzheimer’s .

Monoamine Oxidase B Inhibition

Piperidine-1-sulfonamide derivatives with a terminal alkyne group have been found to be efficient inhibitors of monoamine oxidase B . This enzyme is associated with several neurological disorders, including Parkinson’s disease .

作用機序

Target of Action

Piperidine-1-sulfonamide primarily targets dihydropteroate synthase . This enzyme plays a crucial role in the biosynthesis of folate in bacteria, making it an attractive target for antibacterial agents .

Mode of Action

Piperidine-1-sulfonamide interacts with dihydropteroate synthase, leading to the inhibition of this enzyme . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting the synthesis of folate in bacteria . Additionally, it has been found to irreversibly damage the bacterial cell membrane .

Biochemical Pathways

The inhibition of dihydropteroate synthase by Piperidine-1-sulfonamide disrupts the folate biosynthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids and certain amino acids. Therefore, its deficiency can lead to the inhibition of bacterial growth .

Pharmacokinetics

Like other piperidine derivatives, it is expected to have good bioavailability

Result of Action

The result of Piperidine-1-sulfonamide’s action is the inhibition of bacterial growth due to the disruption of folate biosynthesis and damage to the bacterial cell membrane . This leads to the bactericidal effect of the compound .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

piperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKRMXAWABTWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298659 | |

| Record name | 1-Piperidinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4108-90-1 | |

| Record name | 1-Piperidinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)